molecular formula C21H25N3OS B12831819 N-(3-Cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(methyl(4-methylbenzyl)amino)acetamide

N-(3-Cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(methyl(4-methylbenzyl)amino)acetamide

Cat. No.: B12831819
M. Wt: 367.5 g/mol
InChI Key: APMOXSTZPXWBMF-UHFFFAOYSA-N
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Description

N-(3-Cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(methyl(4-methylbenzyl)amino)acetamide is a synthetic organic compound It is characterized by its unique structure, which includes a cyano group, a cyclohepta[b]thiophene ring, and a methyl(4-methylbenzyl)amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(methyl(4-methylbenzyl)amino)acetamide typically involves multiple steps:

    Formation of the Cyclohepta[b]thiophene Ring: This can be achieved through a series of cyclization reactions starting from suitable precursors.

    Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions.

    Attachment of the Methyl(4-methylbenzyl)amino Group: This step involves the reaction of the intermediate with methyl(4-methylbenzyl)amine under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3-Cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(methyl(4-methylbenzyl)amino)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Possible applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(methyl(4-methylbenzyl)amino)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(methylbenzyl)amino)acetamide: Similar structure but lacks the 4-methyl group on the benzyl moiety.

    N-(3-Cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(ethyl(4-methylbenzyl)amino)acetamide: Similar structure but has an ethyl group instead of a methyl group.

Uniqueness

The uniqueness of N-(3-Cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(methyl(4-methylbenzyl)amino)acetamide lies in its specific combination of functional groups and ring structure, which may confer unique chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C21H25N3OS

Molecular Weight

367.5 g/mol

IUPAC Name

N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-[methyl-[(4-methylphenyl)methyl]amino]acetamide

InChI

InChI=1S/C21H25N3OS/c1-15-8-10-16(11-9-15)13-24(2)14-20(25)23-21-18(12-22)17-6-4-3-5-7-19(17)26-21/h8-11H,3-7,13-14H2,1-2H3,(H,23,25)

InChI Key

APMOXSTZPXWBMF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN(C)CC(=O)NC2=C(C3=C(S2)CCCCC3)C#N

Origin of Product

United States

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